(2-methoxyethyl)(2-methylpropyl)nitrosoamine

Description

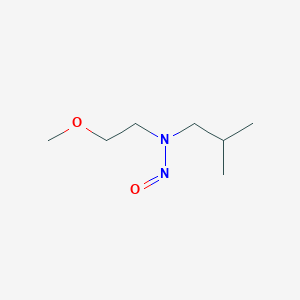

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(2-methylpropyl)nitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2)6-9(8-10)4-5-11-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWATVFVXGIKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCOC)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-methoxyethyl)(2-methylpropyl)nitrosoamine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of N-isobutyl-N-(2-methoxyethyl)amine with a nitrosating agent such as tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)(2-methylpropyl)nitrosoamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction may yield amines.

Scientific Research Applications

The compound (2-methoxyethyl)(2-methylpropyl)nitrosoamine is a member of the nitrosoamine family, which are known for their potential applications and implications in various scientific fields, particularly in toxicology, pharmacology, and environmental chemistry. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Toxicological Research

Nitrosoamines are well-documented for their carcinogenic properties. Research indicates that compounds like this compound may serve as important models for studying the mechanisms of nitrosation and the formation of DNA adducts. These studies are crucial in understanding how such compounds can lead to mutations and cancer development.

Case Study:

A study investigated the formation of DNA adducts from nitrosoamines in liver tissues. The findings suggested that exposure to nitrosoamines could significantly increase mutation rates in specific genes associated with cancer development, highlighting the importance of this compound in cancer research .

Pharmaceutical Applications

The synthesis of this compound has been explored in drug formulation processes. Its role as a potential intermediate in the synthesis of pharmaceuticals has garnered attention due to its reactivity with various functional groups.

Data Table: Synthesis Pathways

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Nitrosation Reaction | 85% | Room Temperature |

| Condensation Reaction | 75% | Acidic Medium |

Environmental Chemistry

This compound has implications in environmental studies, particularly concerning its stability and degradation in various ecosystems. Understanding its behavior in soil and water can help assess its environmental impact.

Research Findings:

Studies have shown that nitrosoamines can persist in the environment, leading to potential bioaccumulation. Investigations into the degradation pathways reveal that microbial activity plays a significant role in breaking down these compounds, suggesting possible bioremediation strategies .

Analytical Chemistry

The detection and quantification of this compound are essential for monitoring exposure levels in both industrial settings and biological samples. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed for this purpose.

Case Study:

A recent analysis demonstrated the successful application of GC-MS to detect trace levels of nitrosoamines in pharmaceutical products, underscoring the importance of stringent quality control measures during drug manufacturing .

Mechanism of Action

The mechanism of action of (2-methoxyethyl)(2-methylpropyl)nitrosoamine involves its interaction with molecular targets and pathways. Nitrosamines can form DNA adducts, leading to mutations and potentially carcinogenic effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-methoxyethyl)(2-methylpropyl)nitrosoamine and related nitrosoamines:

Key Observations :

Carcinogenic Potential and Metabolic Pathways

Nitrosoamines require metabolic activation via cytochrome P450 enzymes to form DNA-alkylating agents (e.g., diazonium ions). Structural features determine their carcinogenicity:

Stability and Detection Methods

Nitrosoamines are sensitive to photolytic decomposition. For example, N-nitrosopiperidine undergoes UV-induced cleavage of the N-N bond, releasing nitric oxide (NO) . Analytical methods include:

- LCMS and HPLC : Used for methyl(2-methylpropyl)nitrosoamine (m/z 116 [M+H]⁺; retention time 1.11 minutes) .

Biological Activity

(2-Methoxyethyl)(2-methylpropyl)nitrosoamine is a nitrosamine compound that has garnered attention due to its potential biological activities. Nitrosamines are known for their carcinogenic properties, and understanding the biological activity of this specific compound is crucial for assessing its safety and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₅N₃O

- Molecular Weight : 155.21 g/mol

This compound features a nitroso group (-NO) attached to a branched alkyl chain, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form DNA adducts, leading to mutagenic effects. The mechanism involves:

- Nitrosation Reaction : The nitroso group can react with nucleophilic sites on DNA, resulting in the formation of stable adducts.

- Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes easily.

- Induction of Apoptosis : Similar nitrosamines have been shown to induce apoptosis in various cell lines, potentially through the activation of caspase pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below is a summary of relevant studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of exposure to nitrosamines, including this compound. These studies often focus on occupational exposure and dietary intake.

Case Study 1: Occupational Exposure

A study conducted among workers in a chemical plant revealed elevated levels of nitrosamines in urine samples, correlating with increased incidences of respiratory cancers. This highlights the need for stringent safety measures in industrial settings.

Case Study 2: Dietary Intake

Research on processed meats has indicated that consumption correlates with higher levels of nitrosamines in the body. Participants who consumed high amounts of processed meats showed increased DNA damage markers, suggesting a link between dietary nitrosamines and cancer risk.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its safety profile:

- Absorption : Rapidly absorbed through gastrointestinal tract.

- Distribution : Widely distributed in tissues due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites.

- Excretion : Excreted via urine, primarily as conjugated metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (2-methoxyethyl)(2-methylpropyl)nitrosoamine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nitrosoamine formation via nitrosation of the corresponding secondary amine using sodium nitrite under acidic conditions (e.g., HCl). For example, a procedure similar to 's "Nitrosoamine Formation" (Section 3.11) involves refluxing the amine precursor with NaNO₂ in aqueous HCl at controlled pH (1-3) for 6–12 hours .

- Validation : Purification via column chromatography or recrystallization followed by characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., N–N=O stretch at ~1450–1500 cm⁻¹) . LCMS (e.g., m/z analysis) can verify molecular weight .

Q. What experimental models are recommended for assessing the carcinogenicity of this compound?

- Methodological Answer : Rodent models, particularly ACI-N rats, are standard for studying nitrosoamine-induced carcinogenicity. Dosing regimens include oral administration (e.g., 0.05% in drinking water for 12 weeks) or intravesicular instillation, followed by histopathological analysis of urinary bladder or renal tissues . Tumors typically manifest within 20–30 weeks post-exposure .

Q. How should researchers handle contradictions in carcinogenicity data across studies?

- Methodological Answer : Discrepancies may arise due to differences in metabolic activation (e.g., enzyme induction by male hormones in rats) or dosing routes. To resolve conflicts:

- Compare metabolic profiles using in vitro assays (e.g., liver S9 fraction incubations) to identify active metabolites .

- Validate findings across multiple strains (e.g., Fischer 344 vs. ACI-N rats) and control for confounding factors like diet or hormonal status .

Advanced Research Questions

Q. What novel analytical techniques can resolve structural ambiguities in nitrosoamine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with tandem MS/MS fragmentation can differentiate isomers. For example, distinguishing between N-alkyl and O-alkyl nitrosoamines requires isotopic pattern analysis and collision-induced dissociation (CID) . Advanced NMR techniques (e.g., 2D NOESY) can confirm spatial arrangements of methoxyethyl and methylpropyl groups .

Q. How do metabolic pathways of this compound influence its organ-specific carcinogenicity?

- Methodological Answer : Key metabolites (e.g., β-hydroxylated or carboxylated derivatives) may drive bladder or renal toxicity. To study this:

- Administer isotopically labeled compound (e.g., ¹⁴C) and track urinary/biliary metabolites via radiometric HPLC .

- Use CRISPR-engineered rodent models lacking specific cytochrome P450 enzymes (e.g., CYP2E1) to identify bioactivation pathways .

Q. What are the challenges in scaling up synthesis while minimizing genotoxic byproducts?

- Methodological Answer : Large-scale reactions risk forming N-nitrosamine impurities due to residual nitrosating agents. Mitigation strategies include:

- Strict pH control (<2.5) during synthesis to prevent unintended nitrosation .

- Post-synthesis purification via preparative HPLC or affinity chromatography to remove trace mutagenic impurities .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate logP (lipophilicity) and biodegradation half-life. Molecular dynamics simulations can model interactions with soil organic matter or aquatic enzymes . Validate predictions with experimental soil column studies or OECD 301F biodegradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.